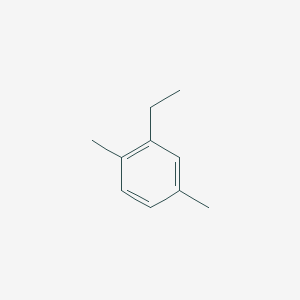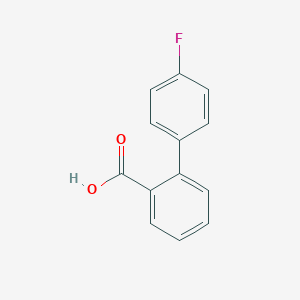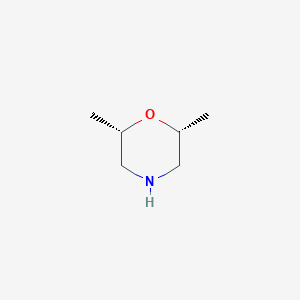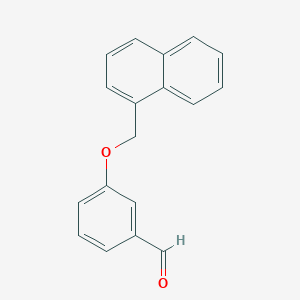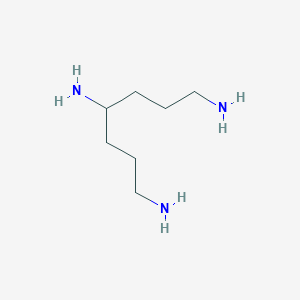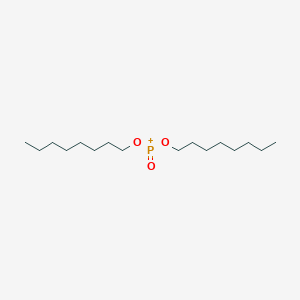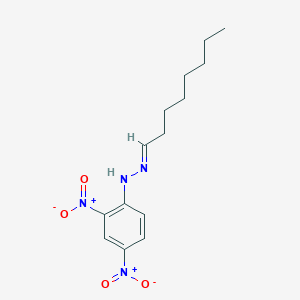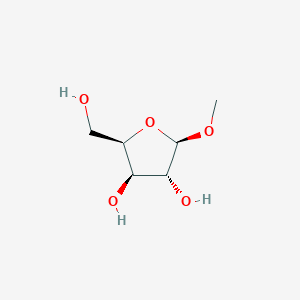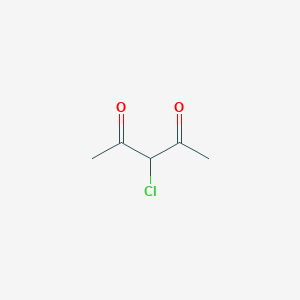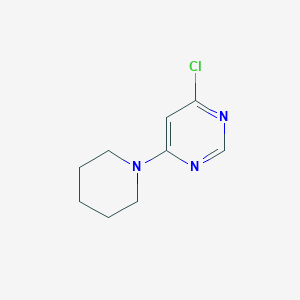
4-Chloro-6-piperidin-1-ylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The pyrimidine core structure is a common motif in many pharmaceutical agents, and the introduction of various substituents, such as chloro and piperidinyl groups, can lead to compounds with unique biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions that can include chlorination, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, another related compound, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These methods highlight the typical synthetic routes that could be adapted for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the analysis of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines and a new chelating pyrazolylpyrimidine ligand . These studies provide detailed insights into the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl when reacting with piperidine . The order of reactivity of the chlorine atoms provides valuable information for the selective functionalization of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity, solubility, and stability. The crystal structures of these compounds can reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding their behavior in different environments .
Applications De Recherche Scientifique
4-Chloro-6-piperidin-1-ylpyrimidine :
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used as a building block in synthesizing organic compounds, including medicinal products .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .
- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product .
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The specific methods of application or experimental procedures for these derivatives would depend on the specific derivative and its intended use .
- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Propriétés
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONHQHUVJXBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344564 | |
| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-piperidin-1-ylpyrimidine | |
CAS RN |
1722-14-1 | |
| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

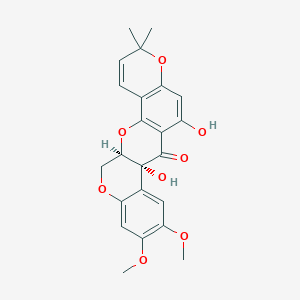
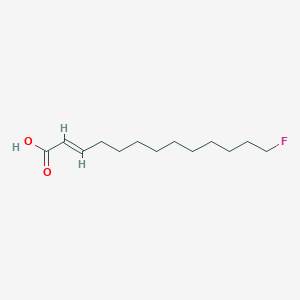
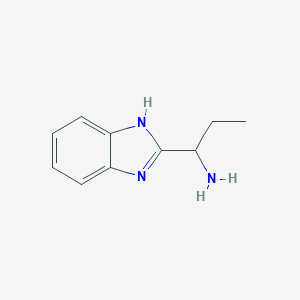
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
